MFCD29905427
Description
MFCD29905427 is a chemical compound cataloged under the MDL number system, commonly utilized in pharmaceutical and materials science research.
Properties
IUPAC Name |
(1S,2S)-1-N,2-N-dibenzylcyclohexane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2.2ClH/c1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;/h1-6,9-12,19-22H,7-8,13-16H2;2*1H/t19-,20-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJQPRPIYQEHFC-TULUPMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NCC2=CC=CC=C2)NCC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves the reaction of cyclohexane-1,2-diamine with benzyl chloride under specific conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms .
Scientific Research Applications
Chemistry: In chemistry, (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride is used as a chiral ligand in asymmetric synthesis and catalysis. Its ability to induce chirality makes it valuable in the production of enantiomerically pure compounds .
Biology: In biological research, this compound is used in the study of enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate stereospecific interactions in biological systems .
Medicine: In medicine, (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents .
Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds .
Mechanism of Action
The mechanism of action of (1S,2S)-N~1~,N~2~-Dibenzylcyclohexane-1,2-diamine Dihydrochloride involves its interaction with specific molecular targets. It acts as a chiral ligand, binding to metal centers in catalytic reactions and inducing chirality in the resulting products. This interaction is crucial in asymmetric synthesis, where the compound’s chiral nature plays a significant role in determining the stereochemistry of the products .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD29905427 with three structurally or functionally analogous compounds identified in the evidence:
Table 1: Key Physicochemical Properties
Structural and Functional Differences
Functional Group Diversity :
- This compound and CAS 1046861-20-4 share boronic acid groups, making them ideal for Suzuki reactions. However, the latter lacks nitro or carboxyl groups present in CAS 1761-61-1, which influence solubility and reactivity in electrophilic substitutions .
- CAS 1533-03-5 features a trifluoromethyl group, enhancing metabolic stability and lipophilicity compared to halogenated analogs .
Synthetic Accessibility :
- This compound likely requires palladium catalysts and anhydrous conditions, similar to CAS 1046861-20-4, whereas CAS 1761-61-1 employs green chemistry principles with recyclable catalysts .
Bioavailability and Toxicity: CAS 1533-03-5 exhibits higher BBB permeability (Yes vs. Boronic acids (e.g., this compound) show moderate GI absorption but may trigger PAINS alerts (0.0 for CAS 1046861-20-4) .
Table 2: Application-Specific Performance
Research Findings and Limitations
Reactivity : Boronic acid derivatives like this compound exhibit superior regioselectivity in cross-coupling reactions compared to nitro- or trifluoromethyl-substituted analogs, as demonstrated in Supplementary Table 4 of .
Solubility Challenges : Despite similar molecular weights, CAS 1761-61-1’s carboxyl group enhances aqueous solubility (0.687 mg/mL) over boronic acids (0.24 mg/mL), critical for formulation .
Synthetic Complexity : CAS 1533-03-5’s synthesis requires silica gel chromatography (Synthetic Accessibility Score: 2.07), whereas this compound’s route is more scalable but less environmentally friendly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
